Cas no 5021-54-5 (1,2-diphenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione)

1,2-Diphenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a heterocyclic compound featuring a quinazoline core with a thione functional group at the 4-position. Its structure incorporates two phenyl substituents at the 1- and 2-positions, enhancing steric and electronic properties. The hexahydroquinazoline framework provides rigidity, while the thione group offers reactivity for further derivatization or coordination chemistry applications. This compound is of interest in medicinal and materials chemistry due to its potential as a scaffold for bioactive molecules or as a ligand in metal complexes. Its synthetic versatility and stability make it suitable for research in pharmaceutical development and catalytic systems.
1,2-diphenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione structure
5021-54-5 structure
Product Name:1,2-diphenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione
CAS No:5021-54-5
MF:C20H18N2S
MW:318.435323238373
CID:365544
PubChem ID:741401
Update Time:2025-06-08

1,2-diphenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione Chemical and Physical Properties

Names and Identifiers

    • 4(1H)-Quinazolinethione, 5,6,7,8-tetrahydro-1,2-diphenyl-
    • 1,2-diphenyl-5,6,7,8-tetrahydroquinazoline-4-thione
    • 1,2-diphenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione
    • 5021-54-5
    • F0164-0020
    • SR-01000421124-1
    • AF-399/12447662
    • SR-01000421124
    • AKOS024574738
    • 1,2-diphenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
    • 1,2-diphenyl-5,6,7,8-tetrahydro-4(1H)-quinazolinethione
    • DTXSID30353450
    • Inchi: 1S/C20H18N2S/c23-20-17-13-7-8-14-18(17)22(16-11-5-2-6-12-16)19(21-20)15-9-3-1-4-10-15/h1-6,9-12H,7-8,13-14H2
    • InChI Key: HLWQBNRBZVVNMZ-UHFFFAOYSA-N
    • SMILES: S=C1C2CCCCC=2N(C2C=CC=CC=2)C(C2C=CC=CC=2)=N1

Computed Properties

  • Exact Mass: 318.11924
  • Monoisotopic Mass: 318.11906976g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 2
  • Complexity: 522
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 47.7Ų

Experimental Properties

  • PSA: 15.6

1,2-diphenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione Pricemore >>

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Additional information on 1,2-diphenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione

Comprehensive Overview of 1,2-Diphenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione (CAS No. 5021-54-5)

1,2-Diphenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione (CAS No. 5021-54-5) is a heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research. This sulfur-containing derivative of quinazoline exhibits unique structural and electronic properties, making it a valuable scaffold for drug discovery and advanced material applications. The compound's hexahydroquinazoline core and thione functional group contribute to its diverse reactivity and potential biological activities.

In recent years, researchers have focused on 1,2-diphenyl substituted quinazolines due to their promising pharmacological profiles. The presence of two phenyl rings at the 1- and 2-positions enhances the compound's lipophilicity, potentially improving membrane permeability in biological systems. This characteristic aligns with current trends in medicinal chemistry, where scientists seek to optimize drug-like properties through strategic molecular modifications. The 4-thione moiety, in particular, has been investigated for its metal-chelating capabilities and potential enzyme inhibitory effects.

The synthesis of 1,2-diphenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione typically involves cyclocondensation reactions between appropriate phenyl-substituted precursors with thiourea or its derivatives. Modern synthetic approaches emphasize green chemistry principles, reflecting the growing demand for sustainable methodologies in organic synthesis. Researchers are exploring catalyst-free conditions and solvent-free reactions to prepare this compound, addressing environmental concerns while maintaining high yields and purity.

From a structural perspective, X-ray crystallography studies of CAS 5021-54-5 reveal interesting conformational features. The partially saturated hexahydroquinazoline ring adopts a boat-like configuration, while the thione group participates in intermolecular hydrogen bonding, influencing the compound's solid-state packing. These structural insights are crucial for understanding the molecule's interactions in biological systems and materials applications.

In pharmaceutical research, derivatives of 1,2-diphenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione have shown promise in various therapeutic areas. Recent studies suggest potential applications in neurological disorders, owing to the compound's ability to modulate specific neurotransmitter systems. The structural similarity to known bioactive quinazolines has prompted investigations into its kinase inhibitory activity, particularly relevant in the context of targeted cancer therapies.

Material scientists have explored 5021-54-5 for its photophysical properties. The extended π-conjugation system, enhanced by the two phenyl substituents, makes this compound interesting for organic electronic applications. Researchers are examining its potential as a building block for organic semiconductors or as a ligand in luminescent metal complexes, capitalizing on the thione group's coordination chemistry.

The stability and storage conditions of 1,2-diphenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione have been thoroughly investigated to ensure reliable experimental results. Proper handling under inert atmosphere and protection from light are recommended, as the thione group may be sensitive to oxidation under certain conditions. These practical considerations are particularly important for researchers working with this compound in various applications.

Analytical characterization of CAS No. 5021-54-5 typically employs a combination of techniques including NMR spectroscopy, mass spectrometry, and elemental analysis. Advanced analytical methods such as high-resolution mass spectrometry and 2D NMR have been utilized to confirm the structure and purity of this compound, reflecting the increasing sophistication of quality control in chemical research.

Recent computational studies have provided insights into the electronic structure and potential reactivity of 1,2-diphenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione. Density functional theory (DFT) calculations have mapped the molecular orbitals and predicted sites for electrophilic or nucleophilic attack, valuable information for further derivatization strategies. Such computational approaches align with the growing trend of combining experimental and theoretical methods in chemical research.

The commercial availability of 5021-54-5 from specialty chemical suppliers has facilitated broader research into its applications. However, researchers often prefer custom synthesis to access specific derivatives or isotopically labeled versions for mechanistic studies. This flexibility in sourcing reflects the compound's growing importance in various research fields.

Looking forward, 1,2-diphenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione continues to attract research interest due to its versatile chemistry and potential applications. Ongoing studies are exploring its use as a precursor for more complex heterocyclic systems and investigating structure-activity relationships in biological contexts. The compound's unique combination of structural features ensures its relevance in multiple areas of scientific inquiry.

In conclusion, CAS No. 5021-54-5 represents an important building block in modern chemical research. Its well-characterized properties, synthetic accessibility, and diverse potential applications make it a valuable compound for both academic and industrial researchers. As scientific understanding of this molecule deepens, new opportunities for its utilization in pharmaceuticals, materials science, and beyond are likely to emerge.

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